(S)-1-(2-Fluorophenyl)propan-2-ol
Description
(S)-1-(2-Fluorophenyl)propan-2-ol is a chiral secondary alcohol featuring a 2-fluorophenyl substituent at the propan-2-ol backbone. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, such as TNF-alpha or adrenoceptors . The fluorine atom at the ortho position of the phenyl ring influences electronic properties, lipophilicity, and steric interactions, which can modulate binding affinity and metabolic stability.
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
(2S)-1-(2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11FO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/t7-/m0/s1 |
InChI Key |
ADCVMZFALAHVRG-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1F)O |
Canonical SMILES |
CC(CC1=CC=CC=C1F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-fluorophenyl)propan-2-ol typically involves the reduction of the corresponding ketone, (2S)-1-(2-fluorophenyl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of (2S)-1-(2-fluorophenyl)propan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing large quantities of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2S)-1-(2-fluorophenyl)propan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the compound can be synthesized by reducing (2S)-1-(2-fluorophenyl)propan-2-one.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: (2S)-1-(2-fluorophenyl)propan-2-one.
Reduction: (2S)-1-(2-fluorophenyl)propan-2-ol.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
(2S)-1-(2-fluorophenyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2S)-1-(2-fluorophenyl)propan-2-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions may modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
The table below compares (S)-1-(2-Fluorophenyl)propan-2-ol with structurally related compounds differing in aromatic substitution patterns:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenyl group in the target compound enhances lipophilicity and polar interactions compared to methoxy-substituted analogues (e.g., compounds from and ), which exhibit broader adrenoceptor binding due to hydrogen-bonding capabilities .
- Chirality and Activity : Enantiomeric purity is critical. For instance, (S)-configured alcohols (e.g., and ) show distinct binding modes in molecular docking studies compared to racemic mixtures (e.g., and ) .
Physicochemical Properties
- Metabolic Stability : Fluorine substitution at the ortho position may slow oxidative metabolism compared to para-fluorinated analogues (e.g., ) .
Biological Activity
(S)-1-(2-Fluorophenyl)propan-2-ol, a fluorinated alcohol compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C9H11FO
- Molecular Weight : 168.19 g/mol
- IUPAC Name : this compound
- CAS Number : 39235396
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound acts as a selective inhibitor of the dopamine transporter (DAT), which plays a crucial role in neurotransmitter regulation in the brain. By inhibiting DAT, this compound can modulate dopamine levels, potentially influencing behaviors associated with mood and reward pathways.
Key Mechanisms:
- Dopamine Transporter Inhibition : The compound's ability to inhibit DAT has been linked to reduced reinforcing effects of psychostimulants in preclinical models, suggesting its potential utility in treating addiction disorders .
- Neurotransmitter Modulation : By affecting the reuptake of dopamine, this compound may also influence other neurotransmitter systems, including serotonin and norepinephrine, contributing to its pharmacological profile.
Antidepressant and Anxiolytic Effects
Research has indicated that compounds structurally related to this compound exhibit antidepressant and anxiolytic properties. Studies suggest that this compound may enhance mood and reduce anxiety by modulating neurotransmitter systems, particularly through its action on dopamine pathways .
Case Studies
- Preclinical Models of Addiction :
- Neuroinflammation Studies :
Comparative Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
